molecular formula C15H18N4O2 B2470209 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034549-41-0

1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2470209
CAS No.: 2034549-41-0
M. Wt: 286.335
InChI Key: DHMLYQGQRCDJQW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, linked by a urea functional group. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-6,8,11H,7,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLYQGQRCDJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with nucleophiles replacing the methoxy group.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as the androgen receptor. By binding to the receptor, it inhibits the transcription of androgen-responsive genes, thereby exerting anti-proliferative effects on cancer cells . The compound’s urea linkage and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused steroids

Comparison: 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced profile of stability and reactivity, making it a versatile candidate for various applications in medicinal chemistry and material science .

Biological Activity

1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrazolo derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential and enzymatic inhibitory effects.

Chemical Structure

The molecular formula of this compound is C13H15N3OC_{13}H_{15}N_3O, with a molecular weight of 229.28 g/mol. Its structure includes a methoxyphenyl group and a tetrahydropyrazolo core that are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study published in MDPI noted that pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and anticancer properties. The research emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity levels in vivo .

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzymatic inhibition can lead to therapeutic applications in treating diseases like tuberculosis.

  • Mechanism : The target enzyme for many related compounds is MmpL3, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors of this enzyme have shown promising results in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound.

Substituent Effect on Activity Comments
Methoxy GroupEnhances solubilityImproves interaction with biological targets
Tetrahydropyrazolo CoreCritical for bioactivityEssential for maintaining structural integrity and function

Research Findings

A comprehensive review of literature indicates that pyrazolo derivatives possess a range of biological activities:

  • Antitumor Activity : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7).
  • Selectivity Index : Some derivatives exhibit low cytotoxicity against normal cells while maintaining high efficacy against cancer cells, indicating a favorable therapeutic window .
  • Inhibition Profiles : Inhibitory assays have shown that modifications in the urea moiety can significantly affect the potency against target enzymes like MmpL3 .

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